![molecular formula C9H13BO5 B152733 2,4,6-Trimethoxyphenylboronic acid CAS No. 135159-25-0](/img/structure/B152733.png)
2,4,6-Trimethoxyphenylboronic acid
Overview
Description
2,4,6-Trimethoxyphenylboronic acid is a reagent used in the synthesis of heteroaryl, mono and bicyclic compounds . It has the formula C9H13BO5 and a molecular weight of 212.01 .
Synthesis Analysis
This compound is involved in various chemical reactions. It is used in cross-coupling with α-bromocarbonyl compounds or 2,6-disubstituted bromoarenes, Suzuki-Miyaura coupling for the synthesis of biphenyl arsine ligands, and addition reactions to naphthyridine N-oxides or β-aryloxyacrylates .Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethoxyphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring that is further substituted with three methoxy groups .Chemical Reactions Analysis
As a reactant, 2,4,6-Trimethoxyphenylboronic acid is involved in cross-coupling with α-bromocarbonyl compounds or 2,6-disubstituted bromoarenes. It also participates in Suzuki-Miyaura coupling for the synthesis of biphenyl arsine ligands and addition reactions to naphthyridine N-oxides or β-aryloxyacrylates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.01 g/mol. It has a density of 1.2±0.1 g/cm, a boiling point of 413.8±55.0 °C at 760 mmHg, and a melting point of 144.38 °C . It has a water solubility of 843 mg/L at 25 °C .Scientific Research Applications
Cross-Coupling Reactions
This compound is used as a reactant in cross-coupling reactions with α-bromocarbonyl compounds or 2,6-disubstituted bromoarenes .
Suzuki-Miyaura Coupling
It is involved in Suzuki-Miyaura coupling for the synthesis of biphenyl arsine ligands .
Addition Reactions
2,4,6-Trimethoxyphenylboronic acid is also used in addition reactions to naphthyridine N-oxides or β-aryloxyacrylates .
Safety and Hazards
Mechanism of Action
Target of Action
2,4,6-Trimethoxyphenylboronic acid is primarily used as a reactant in various chemical reactions
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron source, coupling with halides or pseudohalides to form carbon-carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its bioavailability, distribution, metabolism, and excretion would depend on the specific conditions of its use and the presence of other compounds.
Result of Action
The primary result of the action of 2,4,6-Trimethoxyphenylboronic acid is the formation of new compounds through Suzuki-Miyaura cross-coupling reactions . The properties and effects of these compounds would depend on the specific reactants used in the reaction.
Action Environment
The action of 2,4,6-Trimethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a suitable catalyst, the temperature, and the pH of the reaction environment . The compound should be stored in an inert atmosphere and under -20°C to maintain its stability .
properties
IUPAC Name |
(2,4,6-trimethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLRXZVPEQJTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1OC)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400722 | |
Record name | 2,4,6-Trimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxyphenylboronic acid | |
CAS RN |
135159-25-0 | |
Record name | 2,4,6-Trimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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